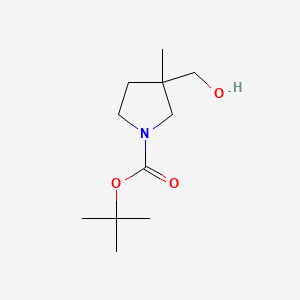
Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate is a chemical compound. It is stored at room temperature and has a viscous physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method for synthesizing tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate has been disclosed . This method involves reacting cyclohexane-1,3-dicarboxylic acid and di-tert-butyl dicarbonate under the catalysis of alkali to generate 3-(tert-butoxycarbonyl)cyclohexanecarboxylic acid. The 3-(tert-butoxycarbonyl)cyclohexanecarboxylic acid is then reduced at a controlled temperature to obtain the tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate .Applications De Recherche Scientifique
Structural Analysis
The title ester, closely related to tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate, has been studied for its structural properties. The six-membered ring adopts a distorted half-chair configuration, with hydrogen bonds formed between the OH group and the protecting carbonyl group, as well as between NH and the piperazine oxo group (Kolter, Rübsam, Giannis, & Nieger, 1996).
Synthesis and Applications
This compound is a key intermediate in the synthesis of various products. For example, it has been used in the synthesis of Biotin, a water-soluble vitamin involved in the metabolic cycle, catalyzing carbon dioxide fixation in the biosynthesis of fatty acids, sugars, and α-amino acids (Shuanglin Qin et al., 2014). Additionally, it is used in the synthesis of novel protein tyrosine kinase inhibitors, such as CP-690550 (Chen Xin-zhi, 2011).
Chemical Transformations and Derivatives
Various studies have explored the chemical transformations and derivatives of related compounds. For instance, the tert-butyloxycarbonyl (Boc) group migration in a related compound has been reported, involving an unusual nine-membered cyclic transition state (Xue & Silverman, 2010). Also, the compound has been used in the synthesis of chiral 1-tert-butyl-6-fluoronaphthyridone-3- carboxylic acids, demonstrating the importance of stereochemistry for maintaining activity (Di Cesare et al., 1992).
Enzymatic Reactions
The compound has also been used in enzyme-catalyzed kinetic resolutions, indicating its potential in asymmetric synthesis. Enzyme optimization resulted in new resolution methods with high enantioselectivity (Faigl et al., 2013).
Industrial Scale Synthesis
Efficient and scalable synthesis routes have been developed for enantiomerically pure derivatives of this compound, highlighting its importance in pharmaceutical production (Maton et al., 2010).
Propriétés
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-6-5-11(4,7-12)8-13/h13H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMHAHKCMUUEOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate | |
CAS RN |
1263506-20-2 |
Source


|
| Record name | 1-Boc-3-methylpyrrolidine-3-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Cyclopropylmethoxy)methyl]phenylboronic acid](/img/structure/B567577.png)
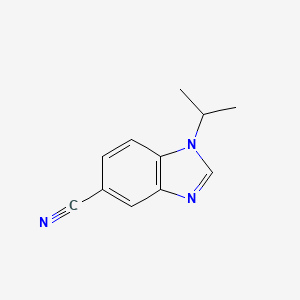
![3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B567581.png)
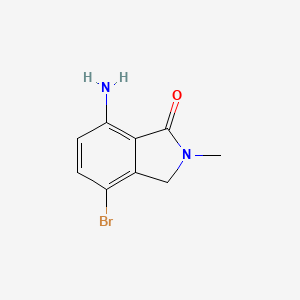
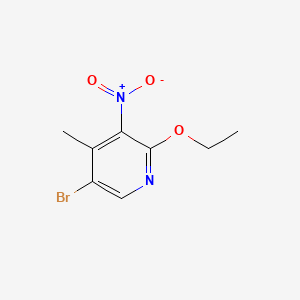
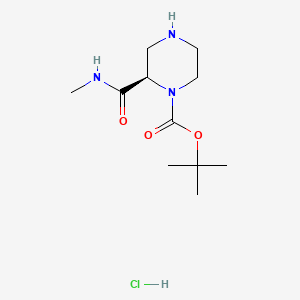
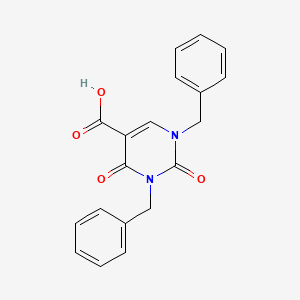
![tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate](/img/structure/B567588.png)
![6,9-Diazaspiro[4.5]decan-7-one](/img/structure/B567589.png)
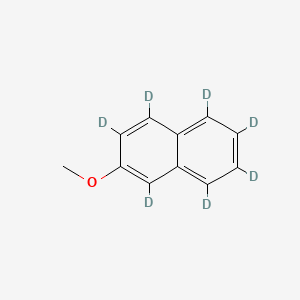
![Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B567591.png)
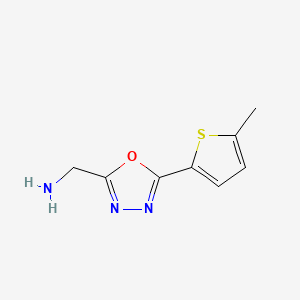
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B567594.png)